1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that combines the structural features of thiophene and pyrazole Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two nitrogen atoms
Preparation Methods
The synthesis of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity.
Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Other heterocyclic compounds: Compounds like imidazole and thiazole also have similar structural features and applications
The uniqueness of this compound lies in its combined structural features, which may confer unique properties and applications not found in other compounds.
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-ethyl-3-thiophen-3-yl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C11H13N3S/c1-2-14-11-9(3-5-12-11)10(13-14)8-4-6-15-7-8/h4,6-7,12H,2-3,5H2,1H3 |
InChI Key |
NFDLJSSFAJRCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CSC=C3 |
Origin of Product |
United States |
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